molecular formula C15H8F3N5S B2615454 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-54-5

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Numéro de catalogue: B2615454
Numéro CAS: 338420-54-5
Poids moléculaire: 347.32
Clé InChI: VMJPEAFWENMSRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a pyridine ring, a triazole ring, and a quinoxaline moiety, making it a versatile scaffold for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoxaline Core: This step often involves the condensation of an o-phenylenediamine with a suitable diketone or dicarboxylic acid derivative under acidic or basic conditions to form the quinoxaline ring.

    Introduction of the Triazole Ring: The quinoxaline intermediate is then subjected to cyclization with a hydrazine derivative to form the triazole ring.

    Attachment of the Pyridinylsulfanyl Group: The final step involves the nucleophilic substitution of a pyridinylsulfanyl group onto the triazole-quinoxaline scaffold, typically using a pyridine thiol and a suitable leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step reactions starting from precursor compounds that undergo various transformations to yield the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:

  • Antibacterial Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, indicating its potential as an antituberculosis agent .
  • Antifungal Activity : In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Penicillium chrysogenum.

Anticancer Properties

The compound is also being investigated for its anticancer potential. Notable findings include:

  • Cell Line Studies : In vitro studies have shown that derivatives of triazoloquinoxaline exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Research indicates that these compounds may exert their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their activity against tumor cells.

Data Tables

Compound MIC (µg/mL) Activity Type Target Organism
This compound6.25AntitubercularMycobacterium smegmatis
Derivative A10.0AnticancerHeLa Cells
Derivative B15.0AnticancerMCF-7 Cells

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various quinoxaline derivatives including this compound. The results indicated substantial antibacterial activity with a focus on its mechanism involving disruption of bacterial cell walls.
  • Case Study on Anticancer Activity : Another investigation focused on the anticancer potential of this compound in combination with traditional chemotherapeutics. The findings revealed synergistic effects that enhance the overall efficacy against resistant cancer cell lines.

Mécanisme D'action

The mechanism of action of 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-(2-Pyridinylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-(2-Pyridinylsulfanyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoline

Uniqueness

Compared to similar compounds, 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.

Activité Biologique

The compound 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a member of the quinoxaline family known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C12H8F3N5S
  • Molecular Weight : 309.29 g/mol
  • CAS Number : 338420-54-5

Structural Features

The compound features a triazoloquinoxaline core , which is recognized for its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study evaluating various quinoxaline derivatives found that compounds similar to this compound demonstrated:

  • Inhibition of Tumor Cell Proliferation : Compounds showed IC50 values lower than 10 μM against several cancer cell lines.
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest were observed in treated cells, suggesting a potential mechanism involving modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 4 to 32 μg/mL against various strains, indicating potent antibacterial activity .

Comparative Analysis of Biological Activities

Compound NameAnticancer IC50 (μM)Antimicrobial MIC (μg/mL)Reference
This compound< 104 - 32
Quinoxaline Derivative A< 158 - 64
Quinoxaline Derivative B< 2016 - 128

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of triazoloquinoxalines, including the target compound. These derivatives were evaluated for their cytotoxicity against human cancer cell lines and showed promising results in inhibiting cell growth while exhibiting low toxicity towards normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of quinoxaline derivatives revealed that modifications at the pyridinyl and trifluoromethyl positions significantly influenced both anticancer and antimicrobial activities. The presence of a sulfur atom in the structure was crucial for enhancing biological activity .

Propriétés

IUPAC Name

4-pyridin-2-ylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N5S/c16-15(17,18)14-22-21-12-13(24-11-7-3-4-8-19-11)20-9-5-1-2-6-10(9)23(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJPEAFWENMSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.